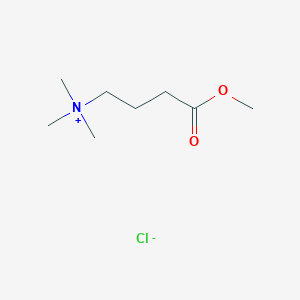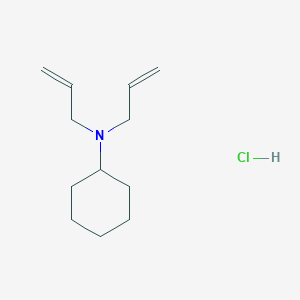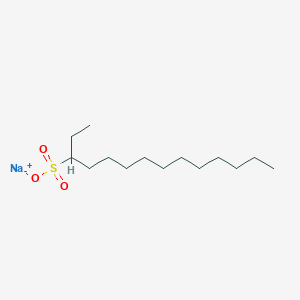
Sodium tetradecenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetradecenesulphonate (STS) is a synthetic anionic surfactant that has been widely used in various scientific research applications due to its unique properties. STS is a white crystalline powder that is soluble in water and has a molecular weight of 316.46 g/mol.
Wirkmechanismus
Sodium tetradecenesulphonate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. Sodium tetradecenesulphonate can also form micelles, which are aggregates of surfactant molecules that can solubilize hydrophobic molecules. The mechanism of action of Sodium tetradecenesulphonate in stabilizing proteins is not fully understood but is thought to involve electrostatic interactions between the negatively charged Sodium tetradecenesulphonate and the positively charged protein surface.
Biochemische Und Physiologische Effekte
Sodium tetradecenesulphonate has been shown to have antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Sodium tetradecenesulphonate has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of Sodium tetradecenesulphonate on humans are not well understood, and further research is needed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Sodium tetradecenesulphonate in lab experiments include its ability to stabilize proteins and nanoparticles, its low toxicity, and its low cost. However, the limitations of using Sodium tetradecenesulphonate include its limited solubility in organic solvents and its potential interference with certain assays.
Zukünftige Richtungen
For research on Sodium tetradecenesulphonate include investigating its potential as a drug delivery system, studying its mechanism of action in stabilizing proteins, and exploring its use in biomedical applications. Additionally, further research is needed to understand the potential toxicity of Sodium tetradecenesulphonate and its effects on human health.
Synthesemethoden
Sodium tetradecenesulphonate can be synthesized by reacting tetradecene with sulfur trioxide to form tetradecenesulfonic acid, which is then neutralized with sodium hydroxide to form Sodium tetradecenesulphonate. The purity of Sodium tetradecenesulphonate can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Sodium tetradecenesulphonate has been used in various scientific research applications, including as a dispersant for nanoparticles, a surfactant for emulsions, and a stabilizer for proteins. Sodium tetradecenesulphonate has also been used in the synthesis of gold nanoparticles and as a precursor for the synthesis of mesoporous silica nanoparticles.
Eigenschaften
CAS-Nummer |
11066-21-0 |
|---|---|
Produktname |
Sodium tetradecenesulphonate |
Molekularformel |
C14H27NaO3S |
Molekulargewicht |
300.44 g/mol |
IUPAC-Name |
sodium;tetradecane-3-sulfonate |
InChI |
InChI=1S/C14H30O3S.Na/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)18(15,16)17;/h14H,3-13H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
WXEQTCQVRXAXBC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



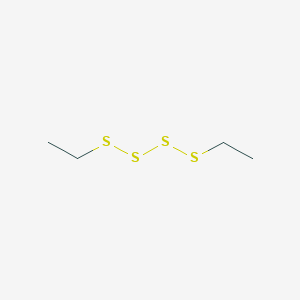
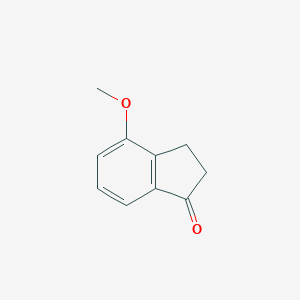
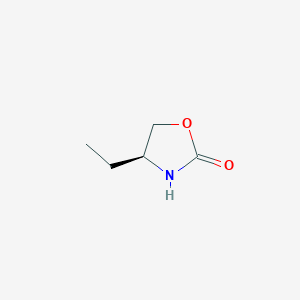
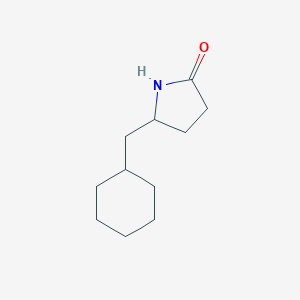

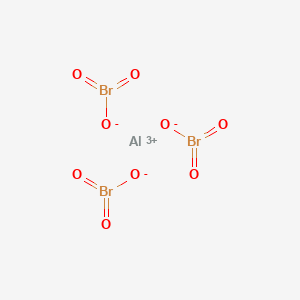
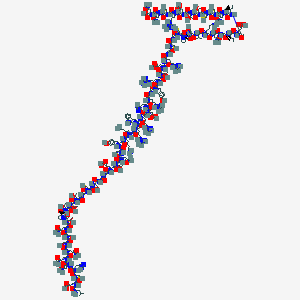
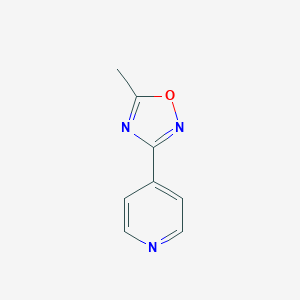
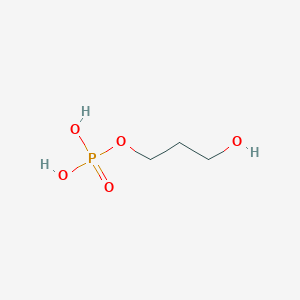
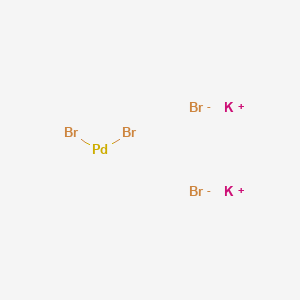
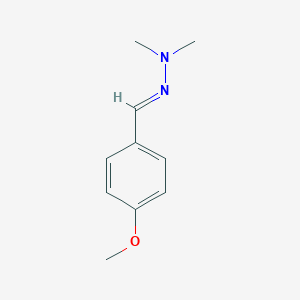
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
